N-Fmoc-L-leucyl-L-leucine: Structural Properties, Synthesis, and Supramolecular Applications
N-Fmoc-L-leucyl-L-leucine: Structural Properties, Synthesis, and Supramolecular Applications
[1]
Executive Summary
N-Fmoc-L-leucyl-L-leucine (Fmoc-Leu-Leu-OH) is a high-value dipeptide intermediate (CAS: 88743-98-0) critical to both advanced solid-phase peptide synthesis (SPPS) and supramolecular materials science.[1] In drug development, it serves as a pre-formed building block to mitigate difficult coupling sequences—most notably in the synthesis of complex agonists like Retatrutide (GLP-1/GIP/GCGR triple agonist). Beyond synthesis, Fmoc-Leu-Leu-OH exhibits self-assembly properties, forming hydrogels via
This guide details the physicochemical properties, synthesis protocols, and application methodologies for Fmoc-Leu-Leu-OH, designed for researchers requiring high-purity outcomes.[1]
Chemical Architecture & Physicochemical Properties[1][2][3]
Fmoc-Leu-Leu-OH consists of two L-leucine residues linked by a peptide bond, with the N-terminus protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.[1] Its hydrophobicity, driven by the two isobutyl side chains and the fluorenyl ring, dictates its solubility profile and self-assembly behavior.
Table 1: Physicochemical Data Profile[1]
| Property | Specification |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-L-leucyl-L-leucine |
| CAS Number | 88743-98-0 |
| Molecular Formula | |
| Molecular Weight | 466.58 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DMSO, NMP; Sparingly soluble in water |
| Melting Point | 93–103 °C |
| Purity Standard | |
| Storage | 2–8 °C, desiccated (Hygroscopic) |
Structural Logic
The molecule features three distinct domains:
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Fmoc Group: Provides aromaticity for
- stacking (critical for gelation) and orthogonal protection (base-labile).[1] -
Leu-Leu Dipeptide Backbone: The hydrophobic isobutyl side chains promote aggregation in aqueous environments via hydrophobic effects, stabilizing supramolecular structures.[1]
-
C-Terminal Carboxyl Group: Allows for anchoring to resins (e.g., 2-Chlorotrityl chloride) or further coupling in solution phase.[1]
Synthesis & Purification Protocols
While Fmoc-Leu-Leu-OH is commercially available, in-house synthesis is often required to ensure specific stereochemical purity or to introduce isotopic labels.[1]
Method A: Solution-Phase Synthesis (Recommended for Scale)
Rationale: Solution-phase synthesis avoids the lower atom economy of solid-phase resins when producing gram-scale intermediates.[1]
Reagents:
-
Fmoc-L-Leu-OH (1.0 eq)[1]
-
H-L-Leu-OtBu[1]·HCl (1.0 eq) (C-terminal protection prevents polymerization)[1]
-
Coupling Agents: EDC·HCl (1.1 eq) / HOBt (1.1 eq) or HBTU/DIPEA
-
Solvent: DCM or DMF[2]
Protocol:
-
Activation: Dissolve Fmoc-L-Leu-OH and HOBt in minimal DMF/DCM at 0°C. Add EDC·HCl and stir for 15 min to form the active ester.
-
Coupling: Add H-L-Leu-OtBu·HCl and DIPEA (2.5 eq) to the mixture.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (fading of starting Fmoc-AA).
-
Workup: Dilute with EtOAc. Wash sequentially with 1M KHSO₄ (removes basic impurities), 5% NaHCO₃ (removes unreacted acid), and brine. Dry over MgSO₄.[1]
-
Deprotection (C-Terminus): Treat the intermediate (Fmoc-Leu-Leu-OtBu) with TFA/DCM (1:1 v/v) for 1 hour to cleave the t-Butyl ester.
-
Precipitation: Evaporate TFA and precipitate the product in cold diethyl ether. Filter and dry.[1][3]
Method B: SPPS Fragment Condensation Strategy
Rationale: Using Fmoc-Leu-Leu-OH as a pre-formed unit in SPPS prevents "difficult sequence" aggregation issues often seen when coupling two hydrophobic residues sequentially on-resin.[1]
Figure 1: Workflow for the solution-phase synthesis of Fmoc-Leu-Leu-OH and its downstream application.
Functional Applications
Fragment Condensation in Peptide Therapeutics
In the synthesis of long GLP-1 agonists (e.g., Retatrutide), the hydrophobic Leu-Leu motif can cause on-resin aggregation, leading to deletion sequences (des-Leu impurities).[1]
-
The Solution: Using Fmoc-Leu-Leu-OH as a single unit reduces the number of coupling steps and sterically disrupts potential beta-sheet formation on the resin.[1]
-
Mechanism: The pre-formed peptide bond eliminates the kinetic barrier of forming the Leu-Leu bond on a crowded solid support.
Supramolecular Hydrogels
Fmoc-dipeptides are a class of low-molecular-weight gelators (LMWGs).[1] Fmoc-Leu-Leu-OH self-assembles into nanofibrous networks under specific triggers.
-
Driving Forces:
-
-
Stacking: Interlocking fluorenyl groups form the structural spine.[1] -
Hydrophobic Interdigitation: The leucine side chains interlock, shielding the core from water.
-
Hydrogen Bonding: The amide backbone stabilizes the fibrils.
-
-
-
Utility: These hydrogels are biocompatible and can be used for 3D cell culture or controlled drug release.[1]
Experimental Protocols
Protocol 4.1: Hydrogel Formation (Solvent-Switch Method)
Note: This method relies on the "solvent-switch" technique to trigger rapid self-assembly.[1]
-
Stock Preparation: Dissolve Fmoc-Leu-Leu-OH in DMSO at a concentration of 50–100 mg/mL. Ensure complete dissolution (sonicate if necessary).[1]
-
Triggering: Rapidly dilute the DMSO stock with distilled water (pH 7.0) to a final concentration of 5–10 mg/mL.
-
Ratio: Typically 1:9 (DMSO:Water) or 1:19 depending on desired stiffness.[1]
-
-
Incubation: Leave the mixture undisturbed at room temperature for 1–2 hours.
-
Observation: A stable, opaque hydrogel should form.[1] Inversion test (turning the vial upside down) confirms gelation.
Protocol 4.2: QC Analysis (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
-
Gradient: 50% B to 90% B over 20 minutes (due to high hydrophobicity).
-
Detection: UV at 254 nm (Fmoc absorption) and 214 nm (peptide bond).
Figure 2: Mechanism of Fmoc-Leu-Leu-OH self-assembly into hydrogels.
References
-
Chem-Impex International. (n.d.).[1] Fmoc-Leu-Leu-OH Product Data. Retrieved from
-
Smith, A. M., et al. (2009).[4][5] Vibrational Raman Optical Activity of Fmoc-Dipeptide Gels. (Referenced in context of Fmoc-Leu-Leu stacking interactions).
-
J&K Scientific. (n.d.).[1] Fmoc-Leu-Leu-OH Specifications. Retrieved from
-
National Institutes of Health (NIH). (2021). Self-Assembly Dipeptide Hydrogel: The Structures and Properties. PubMed Central.[1]
- Preparation method of Retatrutide. (Patent Context). Discusses the use of Fmoc-Leu-Leu-OH fragment to improve yield in GLP-1 agonist synthesis.
